molecular formula C12H13NO2 B11899672 Methyl 1,6-dimethyl-1H-indole-2-carboxylate

Methyl 1,6-dimethyl-1H-indole-2-carboxylate

Cat. No.: B11899672
M. Wt: 203.24 g/mol
InChI Key: CCRLJNORBGOVIC-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Methyl 1,6-dimethyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with methylating agents. One common method includes the reaction of indole-2-carboxylic acid with methyl iodide in the presence of a base such as sodium hydride . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 1,6-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors and enzymes, inhibiting their activity. This binding often involves hydrogen bonding and π-π interactions, which stabilize the compound-receptor complex .

Comparison with Similar Compounds

Methyl 1,6-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 1,6-dimethylindole-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-8-4-5-9-7-11(12(14)15-3)13(2)10(9)6-8/h4-7H,1-3H3

InChI Key

CCRLJNORBGOVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2C)C(=O)OC

Origin of Product

United States

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